Butanediamide, 2,2-bis(4-fluorophenyl)-
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Overview
Description
Butanediamide, 2,2-bis(4-fluorophenyl)- is a chemical compound with the molecular formula C16H14F2N2O2. It is known for its unique structure, which includes two fluorophenyl groups attached to a butanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, 2,2-bis(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with a suitable butanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Butanediamide, 2,2-bis(4-fluorophenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, 2,2-bis(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Butanediamide, 2,2-bis(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanediamide, 2,2-bis(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanediamide, 2,2-bis(4-fluorophenyl)- include:
- 2,2-bis(4-chlorophenyl)butanediamide
- 2,2-bis(4-bromophenyl)butanediamide
- 2,2-bis(4-methylphenyl)butanediamide
Uniqueness
What sets Butanediamide, 2,2-bis(4-fluorophenyl)- apart from its similar compounds is the presence of fluorine atoms in the phenyl groups. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it unique and valuable for specific applications .
Properties
CAS No. |
824933-00-8 |
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Molecular Formula |
C16H14F2N2O2 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C16H14F2N2O2/c17-12-5-1-10(2-6-12)16(15(20)22,9-14(19)21)11-3-7-13(18)8-4-11/h1-8H,9H2,(H2,19,21)(H2,20,22) |
InChI Key |
VGDKFJSHDSRKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)(C2=CC=C(C=C2)F)C(=O)N)F |
Origin of Product |
United States |
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